5-Cyano-2-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyano-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUAZDLMZIKSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 5 Cyano 2 Trifluoromethyl Benzoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several characteristic transformations, including esterification, amidation, and reduction. The presence of the strong electron-withdrawing trifluoromethyl group at the ortho position enhances the electrophilicity of the carboxyl carbon, potentially influencing the rates of these reactions.
Esterification of 5-Cyano-2-(trifluoromethyl)benzoic acid can be achieved through various standard methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. epa.gov Alternatively, the reaction can be promoted by the use of coupling reagents that activate the carboxylic acid. The formation of esters from benzoic acid derivatives can also be achieved using metal-based catalysts. uci.edu For instance, the corresponding ethyl ester, ethyl 5-cyano-2-(trifluoromethyl)benzoate, is a known derivative. cabidigitallibrary.org
The synthesis of amides from this compound typically requires the activation of the carboxylic acid to overcome the basicity of the amine, which would otherwise lead to a non-productive acid-base reaction. hymasynthesis.com Common methods involve the conversion of the carboxylic acid to a more reactive acyl chloride, often by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. hymasynthesis.com The resulting 5-cyano-2-(trifluoromethyl)benzoyl chloride can then react with a primary or secondary amine to form the corresponding amide.
Another widely used approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid and the amine under milder conditions. hymasynthesis.combldpharm.com These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. google.com The synthesis of amides can also be mediated by reagents like titanium tetrachloride (TiCl₄). masterorganicchemistry.com
The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (5-cyano-2-(trifluoromethyl)phenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. sigmaaldrich.comuni.lubldpharm.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also effectively reduce carboxylic acids. researchgate.net It is important to note that these strong hydrides will also reduce the cyano group. Selective reduction of the carboxylic acid in the presence of a nitrile is challenging and often requires protection of the cyano group or the use of more selective reagents under carefully controlled conditions. Catalytic hydrogenation can also be employed to reduce the aromatic ring, though conditions can be harsh. For example, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been studied using various catalysts. cabidigitallibrary.orgsigmaaldrich.com
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be converted into other important functionalities, primarily through hydrolysis and reduction reactions.
The hydrolysis of the cyano group in aromatic nitriles can proceed in a stepwise manner, first yielding a carboxamide and then, upon further hydrolysis, a carboxylic acid. sigmaaldrich.commdpi.com The conditions of the hydrolysis, whether acidic or basic, determine the final product.
Partial hydrolysis to the corresponding amide, 5-carbamoyl-2-(trifluoromethyl)benzoic acid, can be achieved under controlled conditions. bldpharm.com For instance, the hydrolysis of nitriles to amides has been accomplished using a water extract of pomelo peel ash as a green reaction medium. sigmaaldrich.com Another mild method involves the use of an alkaline solution of hydrogen peroxide. bldpharm.com
Complete hydrolysis to the dicarboxylic acid, 2-(trifluoromethyl)terephthalic acid, typically requires more forcing conditions, such as heating with a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH). mdpi.comgoogle.com In a related example, 2-trifluoromethyl benzonitrile (B105546) has been hydrolyzed to 2-trifluoromethylbenzamide in the presence of sodium hydroxide (B78521). musechem.com The mechanism of nitrile hydrolysis involves the nucleophilic attack of water (in acid) or hydroxide (in base) on the electrophilic carbon of the nitrile. sigmaaldrich.com
The cyano group can be reduced to a primary amine, which would yield 5-(aminomethyl)-2-(trifluoromethyl)benzoic acid. This transformation is commonly accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com This reagent will, however, also reduce the carboxylic acid group, leading to the corresponding amino alcohol.
Catalytic hydrogenation is another important method for the reduction of nitriles to primary amines. Various catalysts, including Raney nickel, platinum oxide, and palladium on carbon, are effective for this purpose, typically under a hydrogen atmosphere. masterorganicchemistry.com The selectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aromatic nitriles to the corresponding benzylamines. hymasynthesis.com
Cycloaddition Reactions (e.g., Tetrazole Formation)
The cyano group of this compound is a key functional handle for participating in cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide or an organotin azide. acs.orggoogle.com The resulting 5-substituted tetrazole is a bioisostere for a carboxylic acid, a substitution often employed in medicinal chemistry to enhance metabolic stability and lipophilicity. nih.gov
The mechanism of tetrazole formation from nitriles and azides can be complex. While sometimes described as a concerted [2+3] dipolar cycloaddition, calculations suggest that when a proton source is available, the reaction may proceed through a stable open-chain intermediate that subsequently cyclizes. acs.org The stability of this intermediate is notably increased by the presence of electron-withdrawing substituents on the nitrile-containing molecule. acs.org Given that this compound possesses two potent electron-withdrawing groups (CF₃ and COOH) on the aromatic ring, its cyano group is expected to be highly activated towards this transformation. This activation facilitates the reaction, often allowing it to proceed under milder conditions than nitriles bearing electron-donating groups. The reaction is frequently catalyzed by Lewis acids like zinc salts, which further activate the nitrile moiety. organic-chemistry.orgresearchgate.net
| Azide Source | Catalyst/Reagent | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | Zinc(II) Chloride (ZnCl₂) | Water | Heating | researchgate.net |
| Sodium Azide (NaN₃) | Trialkyltin Halide | - | Cyclization | google.com |
| Hydrazoic Acid (HN₃) | - | - | Heating (100-150°C) | acs.org |
| Sodium Azide (NaN₃) | N-Methyl-2-pyrrolidone (NMP)/Trimethylsilyl chloride | - | Microwave heating | organic-chemistry.org |
Influence and Potential Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a dominant electronic feature of the molecule, profoundly influencing its properties and reactivity.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I). nih.gov This effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution. The C-F bonds are highly polarized, drawing electron density away from the benzene (B151609) ring and making it less nucleophilic.
A key consequence of this strong electron withdrawal is the marked increase in the acidity of the carboxylic acid group. The -CF₃ group, positioned ortho to the carboxyl group, stabilizes the resulting carboxylate anion by delocalizing the negative charge. nih.gov This stabilization lowers the pKa of the acid, making it a stronger acid than benzoic acid or even 2-fluorobenzoic acid. The combined electron-withdrawing effects of the -CF₃ group and the cyano group at the meta position further enhance this acidity.
| Compound | Substituent(s) | Approximate pKa | Reference |
|---|---|---|---|
| Benzoic Acid | -H | 4.20 | General Knowledge |
| 2-(Trifluoromethyl)benzoic acid | 2-CF₃ | 3.14 | nih.gov |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 2-F, 5-CF₃ | ~1.5–2.5 | |
| This compound | 2-CF₃, 5-CN | Predicted to be <3.14 | Inference |
The trifluoromethyl group is exceptionally stable. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF₃ group highly resistant to chemical, thermal, and metabolic degradation. mdpi.com This inherent stability is a significant advantage in organic synthesis, as the group can endure a wide range of reaction conditions without being altered.
While the group itself is generally unreactive, its powerful electronic influence is crucial for achieving selective functionalization elsewhere on the molecule. nih.gov For instance, its deactivating nature can prevent unwanted side reactions on the aromatic ring during transformations of the carboxyl or cyano groups. Furthermore, the strong electron-withdrawing properties can lead to unusual and well-defined chemo-, regio-, and stereoselectivities in certain reactions. nih.gov
Aromatic Substitution Patterns and Regioselectivity Studies
Aromatic substitution reactions on the this compound ring are challenging due to the presence of three deactivating, meta-directing groups. The carboxylic acid (-COOH), trifluoromethyl (-CF₃), and cyano (-CN) groups all withdraw electron density from the ring, making it significantly less reactive towards electrophiles than benzene.
When considering the directing effects for a potential electrophilic aromatic substitution:
The -COOH group at C1 directs incoming electrophiles to positions C3 and C5.
The -CF₃ group at C2 directs to positions C4 and C6.
The -CN group at C5 directs to positions C2 and C4 (relative to its own position, which are C1 and C3 on the ring numbering).
Combining these effects, the positions ortho and para to the existing substituents (C1, C2, C3, C5) are highly deactivated. The most likely, though still unfavored, positions for electrophilic attack are C4 and C6, which are meta to the powerful -CF₃ group and not directly blocked. The precise regioselectivity between C4 and C6 would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent groups also playing a role. No specific regioselectivity studies for this exact molecule are prominently available, but the outcome is predictable based on established principles of physical organic chemistry.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | C1 | -I, -M (Deactivating) | meta (to C3, C5) |
| -CF₃ | C2 | -I (Strongly Deactivating) | meta (to C4, C6) |
| -CN | C5 | -I, -M (Deactivating) | meta (to C1, C3) |
Kinetic and Mechanistic Investigations of Key Transformations
Specific kinetic and mechanistic studies on this compound are not widely published. However, the kinetics and mechanisms of its key transformations can be inferred from studies on analogous systems.
For any potential electrophilic aromatic substitution reactions, the kinetics would be expected to be slow, requiring harsh conditions (e.g., strong acids, high temperatures) due to the heavily deactivated ring. Kinetic models for similar reactions, such as the nitration of other deactivated aromatic acids, have been developed assuming a second-order reaction. researchgate.net The mechanism would proceed via a high-energy Wheland intermediate (an arenium ion), whose formation is the rate-determining step. The stability of this intermediate is greatly diminished by the presence of the three electron-withdrawing groups, accounting for the slow reaction rate.
Derivatization and Structural Modification Strategies for 5 Cyano 2 Trifluoromethyl Benzoic Acid
Synthesis of Libraries of Esters, Amides, and Hydrazides for Probe Development
The carboxylic acid moiety is the most readily functionalized group on the 5-cyano-2-(trifluoromethyl)benzoic acid core. Its conversion into esters, amides, and hydrazides is a fundamental approach to generating chemical libraries for biological screening and probe development. These derivatives often exhibit altered solubility, cell permeability, and metabolic stability, which are critical parameters for effective chemical probes.
The synthesis of these derivatives typically proceeds via the activation of the carboxylic acid. A common method involves converting the benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-cyano-2-(trifluoromethyl)benzoyl chloride can then be reacted with a wide array of alcohols, primary or secondary amines, and hydrazines to yield the corresponding esters, amides, and hydrazides in high yield.
Alternatively, direct coupling methods using carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of amide and ester bonds under milder conditions. These methods are particularly suitable for creating large, diverse libraries through parallel synthesis.
The synthesis of hydrazides is typically achieved by reacting the corresponding methyl or ethyl ester of the benzoic acid with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in an alcoholic solvent. organic-chemistry.orgnih.gov These hydrazide derivatives can serve as key intermediates for constructing more complex heterocyclic systems or as pharmacophores themselves. nih.gov
Table 1: General Synthesis of Ester, Amide, and Hydrazide Derivatives This table is interactive. Click on the headers to sort.
| Derivative Type | General Reaction Scheme | Reagents & Conditions |
|---|---|---|
| Ester | R-OH, DCC, DMAP or SOCl₂ then R-OH | |
| Amide | R¹R²NH, EDC, HOBt or SOCl₂ then R¹R²NH |
| Hydrazide | | 1. CH₃OH, H₂SO₄ (to form methyl ester) 2. N₂H₄·H₂O, EtOH |
Functionalization of the Aromatic Ring System via Orthogonal Chemistries
Further diversification can be achieved by modifying the aromatic ring itself. Orthogonal chemical strategies allow for selective functionalization at specific positions (C-3, C-4, or C-6) without interfering with the existing groups.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. organic-chemistry.orglibretexts.orgyoutube.com To employ these methods, a halogen atom (typically bromine or iodine) must first be introduced onto the ring. For instance, electrophilic bromination of this compound would likely direct the bromine to the C-4 or C-6 position, yielding a key intermediate for subsequent coupling reactions.
Suzuki-Miyaura Coupling : This reaction pairs the halogenated benzoic acid derivative with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. libretexts.orgnih.govcommonorganicchemistry.com This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, significantly expanding the structural diversity of the core molecule. The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand and requires a base. libretexts.orgresearchgate.net
Sonogashira Coupling : This method enables the formation of a C-C bond between the aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex, usually with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations, such as "click" chemistry or cyclization reactions. nih.gov
Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl halide and a primary or secondary amine, providing access to a vast range of substituted anilines. organic-chemistry.orgyoutube.comnih.gov It can also be adapted for C-O bond formation to synthesize diaryl ethers. organic-chemistry.org The choice of palladium catalyst and phosphine ligand is critical for achieving high efficiency, especially with sterically hindered or electronically challenging substrates. nih.govnih.gov
Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing the position ortho to a directing metalation group (DMG). rsc.orgwikipedia.org The carboxylic acid group, after deprotonation to a carboxylate, can act as an effective DMG. rsc.orgorganic-chemistry.orgsemanticscholar.orgacs.org In this compound, the position ortho to the carboxylate is C-6 (the C-2 position being already substituted).
The reaction involves treating the benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), or more commonly, a combination of an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. rsc.orgorganic-chemistry.org This generates a transient aryllithium species specifically at the C-6 position. This highly reactive intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new substituents. nih.govmt.comuni-muenchen.de For example, quenching with iodine (I₂) would install an iodo group, while reaction with an aldehyde (R-CHO) would yield a secondary alcohol. This method provides a precise and powerful way to introduce functionality at the C-6 position, which is often difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.orgsemanticscholar.org
Table 2: Examples of C-6 Functionalization via Directed Ortho-Metalation This table is interactive. Click on the headers to sort.
| Electrophile | Reagent Example | Resulting C-6 Substituent |
|---|---|---|
| Halogenation | Iodine (I₂) | -I |
| Alkylation | Methyl iodide (CH₃I) | -CH₃ |
| Hydroxymethylation | Formaldehyde (HCHO) | -CH₂OH |
| Carboxylation | Carbon dioxide (CO₂) | -COOH |
| Sulfenylation | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ |
Annulation Reactions Leading to Fused Heterocyclic Systems
The functional groups on the this compound ring can serve as handles for annulation reactions, which build new rings onto the existing aromatic scaffold. This strategy is particularly useful for creating polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.
A key reactive handle for annulation is the cyano group. For example, a functional group can be introduced at the C-4 or C-6 position that is capable of reacting with the C-5 nitrile. One such strategy is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones. dntb.gov.uabuchler-gmbh.comwikipedia.org If a substituent containing a nitrile can be introduced at C-4 or C-6, a base-catalyzed cyclization could lead to a fused aminopyridine ring system after tautomerization.
Radical annulation reactions involving the cyano group have also been reported. For instance, reactions of 2-cyanoaryl acrylamides can undergo cyclization to form quinolone structures. organic-chemistry.orgresearchgate.netacs.orgnih.gov By analogy, if an acrylamide (B121943) moiety were installed on a functional group at C-4 or C-6 of the parent benzoic acid, a similar radical-mediated cyclization involving the C-5 cyano group could be envisioned to produce novel fused heterocyclic systems. Another approach involves redox-annulations with ortho-cyanomethylbenzaldehydes, suggesting that if the benzoic acid could be converted to an appropriate aldehyde precursor, it could participate in building fused ring systems. nih.gov
Design and Synthesis of Conformationally Constrained Analogs
Creating conformationally constrained analogs is a common strategy in medicinal chemistry to improve binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. This involves introducing structural elements that limit the free rotation of bonds.
For this compound, conformational constraint can be achieved through intramolecular cyclization. This requires introducing a second functional group onto the ring that can react with one of the existing groups. For example, a substituent introduced at the C-3 position could be designed to cyclize with the C-2 carboxylic acid to form a six-membered lactone or lactam, depending on the nature of the introduced group.
Another powerful strategy is to build fused ring systems through the annulation reactions described in the previous section (4.3). The resulting bicyclic or polycyclic structures are inherently more rigid than the parent monocyclic scaffold. For example, a Friedel-Crafts acylation, while generally difficult on deactivated rings like benzoic acid, could potentially be used in an intramolecular fashion if a suitable tethered aryl group is attached elsewhere on the molecule, leading to a rigid, fused tricyclic ketone. beilstein-journals.orgcurlyarrows.comdoubtnut.comsigmaaldrich.com The synthesis of such precursors would likely involve multi-step sequences starting from the functionalized intermediates generated via cross-coupling or DoM reactions. By "locking" the conformation, these analogs can provide valuable insights into the bioactive conformation of the molecule.
Role As a Building Block and Synthetic Intermediate in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Medicinal Chemistry Leads
In the realm of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is perpetual. 5-Cyano-2-(trifluoromethyl)benzoic acid has emerged as a significant building block in the synthesis of complex medicinal chemistry leads. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity of a drug candidate to its target protein. The cyano group, a versatile functional handle, can participate in various chemical reactions to introduce further complexity and can also act as a key interacting moiety in drug-receptor binding.
While specific, publicly disclosed examples detailing the direct incorporation of this compound into late-stage clinical candidates are limited, the broader class of trifluoromethyl- and cyano-substituted benzoic acids are prevalent in pharmaceutical patents as key intermediates. For instance, related structures are often cited in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The general synthetic strategy involves the coupling of the benzoic acid moiety with various amine-containing heterocyclic scaffolds to generate a library of potential drug candidates.
| Property | Contribution of Trifluoromethyl Group | Contribution of Cyano Group |
| Metabolic Stability | Increases resistance to oxidative metabolism. | Can be a site for metabolic transformation or remain as a key binding feature. |
| Lipophilicity | Enhances membrane permeability. | Moderately increases polarity. |
| Binding Affinity | Can engage in favorable interactions with protein pockets. | Can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. |
| Synthetic Versatility | Generally stable under various reaction conditions. | Can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple synthetic pathways. |
Integration into Agrochemical and Specialty Chemical Development Scaffolds
The development of novel agrochemicals is critical for ensuring global food security. Similar to its role in medicinal chemistry, this compound and its close analogs are valuable synthons for the creation of new pesticides and herbicides. The trifluoromethyl group is a common feature in many successful agrochemicals, contributing to their potency and stability in the environment.
Patent literature suggests that benzoic acid derivatives containing both trifluoromethyl and cyano groups are explored as intermediates for the synthesis of new herbicidal and insecticidal compounds. The general approach involves the derivatization of the carboxylic acid group to form amides or esters, which are then further elaborated to produce the final active ingredient. For example, a patent discloses the use of a related compound, 2-trifluoromethylbenzoic acid, in the synthesis of a novel wide-spectrum fungicide, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide google.com. This highlights the utility of the trifluoromethyl benzoic acid scaffold in this sector.
In the field of specialty chemicals, these types of fluorinated building blocks are used to synthesize materials with specific, high-performance properties, such as enhanced thermal stability or unique optical characteristics.
Application in the Construction of Functional Materials Precursors
The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of functional materials. The aromatic ring, coupled with the polar cyano and trifluoromethyl groups, can be exploited to create materials with interesting electronic and optical properties.
While direct polymerization of this compound is not commonly reported, its derivatives can be used as monomers in the synthesis of specialty polymers. For example, the carboxylic acid can be converted into an acyl chloride or an ester, which can then be used in condensation polymerization reactions to create polyesters or polyamides. The presence of the trifluoromethyl and cyano groups in the polymer backbone would be expected to impart properties such as high thermal stability, chemical resistance, and specific dielectric properties.
Furthermore, such fluorinated and cyanated aromatic compounds are of interest in the development of liquid crystals. The rigid core and the strong dipole moments associated with the functional groups are desirable features for creating mesophases with specific alignment and switching properties.
Contribution to Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The carboxylic acid functionality of this compound is a prime candidate for forming strong hydrogen bonds, a key interaction in directing self-assembly.
This compound can be envisioned as a ligand for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The carboxylic acid group can coordinate to metal centers, while the cyano and trifluoromethyl groups would decorate the pores of the resulting framework, potentially tuning the porosity and introducing specific binding sites for guest molecules. Although the direct use of this compound in a reported MOF structure is not readily found in the literature, the principles of MOF design strongly suggest its potential in this area.
The ability of benzoic acid derivatives to form self-assembled monolayers on various surfaces also opens up possibilities for using this compound in surface engineering and nanotechnology. The interplay of hydrogen bonding from the carboxylic acid, and dipole-dipole interactions from the cyano and trifluoromethyl groups could lead to the formation of highly ordered two-dimensional structures.
Theoretical and Computational Chemistry Studies of 5 Cyano 2 Trifluoromethyl Benzoic Acid
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)
The electronic character of 5-Cyano-2-(trifluoromethyl)benzoic acid is significantly influenced by the presence of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid (-COOH), a cyano (-CN) group, and a trifluoromethyl (-CF₃) group. Both the cyano and trifluoromethyl groups are potent electron-withdrawing groups, which profoundly impacts the electron distribution across the aromatic system.
Molecular Orbital Theory (MOT) is central to understanding the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the strong electron-withdrawing nature of the -CN and -CF₃ groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. This effect is particularly pronounced for the LUMO, leading to a smaller HOMO-LUMO gap and suggesting enhanced electrophilicity of the molecule.
Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly used to model these properties. researchgate.netmaterialsciencejournal.org The calculated energies provide quantitative measures of the molecule's electronic characteristics.
Table 1: Calculated Molecular Orbital Energies (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similarly substituted benzoic acids to illustrate the concepts.
| Parameter | Method/Basis Set | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -7.52 |
| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -2.45 |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | 5.07 |
Conformational Analysis and Intermolecular Interaction Modeling
The three-dimensional structure and potential for intermolecular association are critical to the chemical behavior of this compound. Conformational analysis focuses on the rotational barriers of the substituents. The most significant rotations are around the C-COOH and C-CF₃ bonds. The carboxylic acid group is generally coplanar with the benzene ring to maximize π-conjugation, but steric hindrance from the bulky ortho-trifluoromethyl group could induce a slight twist.
Intermolecular interactions are dominated by the formation of hydrogen-bonded dimers via the carboxylic acid groups, a characteristic feature of most benzoic acids. Computational models can be used to calculate the binding energy of this dimer. Beyond this primary interaction, the cyano and trifluoromethyl groups also participate in weaker, yet significant, intermolecular forces. The cyano group's nitrogen atom can act as a hydrogen bond acceptor, and its carbon atom can engage in tetrel bonding. mdpi.com The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors. These secondary interactions can lead to the formation of more complex supramolecular structures.
Modeling these interactions often involves DFT calculations, which can provide accurate geometries and binding energies for dimers and larger clusters.
Table 2: Calculated Interaction Energies (Illustrative) This table presents hypothetical data based on typical computational results for benzoic acid dimers and other intermolecular complexes.
| Interaction Type | Computational Method | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Carboxylic Acid Dimer (H-Bonding) | DFT/B3LYP | -15.2 |
| Interaction with NH₃ (via Cyano) | MP2 | -2.5 |
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum chemistry offers reliable methods for predicting spectroscopic data, which can be used to confirm the structure of this compound and interpret experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The electron-withdrawing -CN and -CF₃ groups are expected to deshield the aromatic protons and carbons, shifting their signals downfield in the NMR spectrum compared to benzoic acid. docbrown.infobipm.org Calculations using the Gauge-Independent Atomic Orbital (GIAO) method are standard for predicting NMR parameters.
IR Spectroscopy: The vibrational frequencies corresponding to the functional groups can be computed. Key expected frequencies include the O-H stretch and C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and the C-F stretches of the trifluoromethyl group. researchgate.netnist.gov Theoretical spectra help in the assignment of complex experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. materialsciencejournal.org The π-π* transitions of the benzene ring are of primary interest. Compared to benzoic acid, which shows absorption bands around 230 nm and 270 nm, the substituents on this compound are expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the influence of the functional groups on the molecular orbitals. rsc.orgrsc.org
Table 3: Predicted Spectroscopic Data (Illustrative) This table provides hypothetical spectroscopic data based on known values for related compounds.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C-CN Chemical Shift | ~118 ppm |
| ¹³C NMR | C-CF₃ Chemical Shift | ~125 ppm (q) |
| IR | ν(C≡N) stretch | ~2230 cm⁻¹ |
| IR | ν(C=O) stretch | ~1710 cm⁻¹ |
Molecular Dynamics Simulations and Energy Landscape Mapping
MD simulations can be used to map the potential energy surface (PES) of the molecule. The resulting energy landscape reveals the relative energies of different conformers (local minima) and the energy barriers for transitioning between them (saddle points). This is particularly useful for understanding the dynamics of the carboxylic acid and trifluoromethyl group rotations and for studying the stability of the hydrogen-bonded dimer in a solvent environment.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions involving this compound. The analysis of the molecule's electronic structure is the foundation for these predictions.
The Molecular Electrostatic Potential (MEP) surface is a key tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. For this molecule, the MEP would show a highly negative potential around the carboxylic oxygen atoms and the cyano nitrogen atom, indicating these are sites for electrophilic attack. Conversely, the acidic proton of the -COOH group would be a region of high positive potential.
The Fukui function and dual descriptor analyses can provide more nuanced, quantitative predictions of local reactivity, distinguishing between sites susceptible to nucleophilic, electrophilic, or radical attack. By calculating the energies of potential intermediates and transition states for a given reaction, computational chemistry can predict the most likely reaction pathway and the selectivity for substitution at different positions on the aromatic ring. The strong deactivating and meta-directing nature of the -CN and -CF₃ groups (relative to their positions) would be quantitatively described through these methods.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, providing unambiguous confirmation of the molecular formula. For 5-Cyano-2-(trifluoromethyl)benzoic acid (C₉H₄F₃NO₂), the expected exact mass would be calculated and compared against the experimental value, typically within a tolerance of a few parts per million (ppm). nih.govcsic.es This technique is crucial for verifying the successful synthesis of the target compound and identifying any impurities or complex derivatives formed during reactions.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govmdpi.com For this compound, the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern offers a roadmap of the molecule's structure.
Key predicted fragmentation pathways for this compound would include:
Loss of Water ([M-H₂O]): A common fragmentation for carboxylic acids.
Decarboxylation (Loss of CO₂): Loss of a 44 Da fragment from the carboxyl group.
Loss of the Trifluoromethyl Group ([M-CF₃]): Cleavage of the strong C-CF₃ bond.
Analyzing these fragments allows researchers to piece together the connectivity of the molecule, confirming the presence and relative positions of the cyano, trifluoromethyl, and benzoic acid moieties. While specific experimental data for this exact compound is not widely published, analysis of related structures like 3-cyano-5-(trifluoromethyl)benzoic acid provides predicted m/z values for various adducts. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for an Isomer, 3-Cyano-5-(trifluoromethyl)benzoic acid
| Adduct | Predicted m/z |
|---|---|
| [M-H]⁻ | 214.01213 |
| [M+H]⁺ | 216.02669 |
| [M+Na]⁺ | 238.00863 |
Data based on the isomeric compound 3-cyano-5-(trifluoromethyl)benzoic acid, illustrating typical values obtained in HRMS analysis. uni.lu
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. bipm.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is used for the complete structural assignment of this compound.
¹H NMR: Would show signals for the three distinct aromatic protons. Their chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm their relative positions on the benzene (B151609) ring.
¹³C NMR: Would reveal nine distinct carbon signals: one for the carboxylic acid, one for the cyano group, one for the trifluoromethyl carbon (split by fluorine), and six for the aromatic ring.
¹⁹F NMR: Would show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. rsc.org
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity of the aromatic protons. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each aromatic carbon that bears a proton. researchgate.netemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the entire molecular framework. For instance, correlations from the aromatic protons to the cyano and carboxylic acid carbons would confirm their positions. youtube.comresearchgate.netemerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm through-space proximities, such as between the proton at position 3 and the CF₃ group. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| 1 (C-COOH) | - | ~166 | H3, H4 |
| 2 (C-CF₃) | - | ~134 (q) | H3 |
| 3 | ~7.8 | ~135 | C1, C2, C4, C5 |
| 4 | ~8.1 | ~132 | C2, C5, C6 |
| 5 (C-CN) | - | ~115 | H4, H6 |
| 6 | ~8.3 | ~130 | C4, C5, C-CN |
| COOH | ~13.5 | - | C1, C2, C6 |
| CN | - | ~118 | C4, C5, C6 |
| CF₃ | - | ~123 (q) | H3 |
Note: These are estimated values based on data from structurally similar compounds. Actual experimental values may vary. The 'q' denotes a quartet due to C-F coupling. rsc.orgrsc.orgrsc.org
Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to study materials in their solid form. It is particularly valuable for characterizing crystalline and amorphous solids, including different polymorphic forms which may exhibit distinct physical properties. For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle differences in the chemical shifts and line widths of ¹³C and ¹⁹F signals, which are highly sensitive to the local molecular environment and intermolecular packing in the crystal lattice.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
IR Spectroscopy: An IR spectrum of this compound would prominently feature a very broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) due to hydrogen bonding. docbrown.info Other key peaks include the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), and strong absorptions corresponding to the C-F stretches of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ range). chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp signal in Raman spectra. Aromatic ring vibrations are also readily observed. nih.govchemicalbook.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H | Stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O | Stretch | 1680 - 1710 |
| Cyano | C≡N | Stretch | 2220 - 2240 |
| Trifluoromethyl | C-F | Stretch (asymmetric & symmetric) | 1100 - 1350 (strong) |
| Aromatic Ring | C=C | Stretch | 1450 - 1600 |
Data is predicted based on characteristic functional group frequencies from reference spectra of related compounds. docbrown.infochemicalbook.comnih.govchemicalbook.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles. For an achiral molecule like this compound, the primary focus would be on its solid-state packing. The analysis would reveal how the molecules arrange themselves in the crystal lattice, governed by intermolecular forces. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a very common and stable motif for benzoic acids. nih.gov Furthermore, the analysis would elucidate any π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the highly polar cyano and trifluoromethyl groups, all of which dictate the material's crystal structure and physical properties. nih.govresearchgate.net
Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for the detailed analysis of this compound. These methods are instrumental in assessing the purity of the final product and for real-time monitoring of the reaction progress during its synthesis. The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte and its potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the standard approach for separation, coupled with a mass spectrometer for detection and identification.
Purity Assessment: A typical LC-MS analysis for purity would involve separating the target compound from any starting materials, by-products, or degradation products. The high resolution of modern LC columns allows for the separation of closely related isomers. For instance, in the synthesis of various substituted benzoic acids, HPLC is routinely used to identify and quantify impurities. ekb.eg A gradient elution method is often employed to ensure the effective separation of compounds with a range of polarities.
A hypothetical LC-MS method for this compound could be based on methods developed for similar aromatic carboxylic acids, such as 2,4,6-Trifluorobenzoic acid. ekb.eg The conditions would be optimized to achieve good peak shape and resolution for the parent compound and its expected impurities.
Interactive Data Table: Hypothetical LC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (ESI in negative ion mode) |
| Scan Range (m/z) | 50 - 500 |
Reaction Monitoring: LC-MS is also an invaluable tool for monitoring the progress of a chemical reaction in real-time. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the LC-MS system. This allows for the tracking of the consumption of starting materials and the formation of the desired product and any intermediates or by-products. For example, in the synthesis of complex molecules, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the products. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the carboxylic acid group, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert the non-volatile benzoic acid into a more volatile ester derivative, typically a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by other esterification methods. A similar approach has been successfully used for the GC-MS analysis of various chlorobenzoic acid isomers after methylation. researchgate.net
Purity Assessment and Isomer Differentiation: After derivatization, GC-MS can provide excellent separation of isomers that might be difficult to resolve by LC. The high-efficiency capillary columns used in GC can separate compounds with very similar boiling points. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern. This is particularly useful for distinguishing between different positional isomers of cyanotrifluoromethylbenzoic acid that may have formed during synthesis.
Interactive Data Table: Hypothetical GC-MS Parameters for Isomer Analysis (as Methyl Ester)
| Parameter | Value |
| Derivatization Reagent | Diazomethane or Trimethylsilylation reagent |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (m/z) | 40 - 450 |
The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and quantification of this compound and its potential impurities.
Emerging Research Applications and Future Directions for 5 Cyano 2 Trifluoromethyl Benzoic Acid
Development of Novel Synthetic Methodologies for Accessing Diverse Derivatives
The development of novel synthetic routes is crucial for expanding the chemical space around the 5-Cyano-2-(trifluoromethyl)benzoic acid core, enabling the creation of a diverse library of derivatives for various applications. Research into related cyano- and trifluoromethyl-containing aromatic compounds highlights several promising strategies.
One key area is the refinement of cyanation and fluorination reactions. For instance, methods for preparing related 2-amino-5-cyanobenzoic acid derivatives involve the use of a metal cyanide reagent with a copper(I) salt and an iodide salt to transform a bromo or chloro-substituted benzoic acid into the corresponding 5-cyano derivative. google.com Similarly, the synthesis of the 2-trifluoromethyl benzoic acid core can be achieved through the fluorination of 2-trichloromethyl benzal chloride with anhydrous hydrogen fluoride (B91410), followed by hydrolysis and oxidation. google.com
Furthermore, novel multi-component reactions are being developed to construct complex heterocyclic systems incorporating a cyano group. One such approach involves the synthesis of 6-amino-5-cyano-2-thiopyrimidine derivatives by reacting an aromatic aldehyde, malononitrile, and thiourea (B124793) in a one-pot reaction. nih.gov Another innovative method for creating cyano-containing macrocycles, specifically 5-cyanonpyridinophane-6-ones, involves the reaction of cyanoacetatoamide with cycloalk-2-enones. nih.gov These methodologies could be adapted to the this compound scaffold to generate novel and structurally complex derivatives.
Overview of Relevant Synthetic Methodologies
| Methodology | Key Reagents/Steps | Potential Application | Source |
|---|---|---|---|
| Cyanation of Halogenated Benzoic Acids | Metal cyanide, Copper(I) salt, Iodide salt | Direct synthesis of 5-cyanobenzoic acid core | google.com |
| Multi-component Synthesis of Thiopyrimidines | Aromatic aldehyde, malononitrile, thiourea | Creation of complex heterocyclic derivatives from cyano-intermediates | nih.gov |
| Synthesis of Pyridinophanes | Cyanoacetatoamide, cycloalk-2-enones | Building macrocyclic structures containing a cyano group | nih.gov |
| Trifluoromethylation and Oxidation | Anhydrous hydrogen fluoride, Nitric acid | Formation of the 2-(trifluoromethyl)benzoic acid core | google.com |
Exploration in Chemical Biology as a Tool Compound for Target Identification
Chemical probes are small molecules used to study biological systems and identify drug targets. youtube.com The structure of this compound makes it an intriguing candidate for development into a chemical probe. Its analog, 4-Bromo-5-cyano-2-(trifluoromethyl)aniline, is already utilized as a probe in molecular biology studies. The trifluoromethyl group in such compounds can enhance lipophilicity, which allows for better penetration of biological membranes, while the other functional groups can facilitate binding to target proteins or enzymes.
As a chemical probe, derivatives of this compound could be used in chemoproteomic workflows for target deconvolution. youtube.com In this approach, a reactive group might be appended to the molecule, allowing it to covalently bind to its protein target within a complex biological system, such as a cell lysate. Subsequent analysis can then identify the specific protein that was targeted, providing valuable insights into the molecule's mechanism of action and validating potential drug targets. youtube.com The development of such probes is a central theme in modern medicinal chemistry and drug discovery. rsc.org
Integration into Advanced Functional Materials and Nanotechnology Initiatives
The distinct electronic properties of the cyano and trifluoromethyl groups position this compound as a valuable building block for advanced functional materials and nanotechnology. The cyano group, in particular, has a known high affinity for certain metal surfaces, such as gold and silver nanoparticles. nih.gov This property is already exploited in the design of nanosensors for cyanide ion detection, where the interaction between cyanide and the nanoparticles leads to a measurable change in fluorescence or color. nih.gov
Future research could involve immobilizing this compound or its derivatives onto the surface of nanoparticles or nanostructured electrodes to create novel sensors or electronic materials. nih.govnih.gov For example, its integration into nanoporous gold electrodes could be explored for the development of highly sensitive electrochemical sensors. nih.gov The trifluoromethyl group could further modulate the electronic properties and stability of the resulting material, potentially leading to applications in organic electronics or as specialized coatings.
Predictive Modeling and Machine Learning in Compound Design and Application
Computational chemistry is playing an increasingly vital role in modern chemical research. Predictive modeling and machine learning (ML) are being used to accelerate the design of new molecules and predict their properties and activities, reducing the need for extensive and time-consuming laboratory experiments. nih.gov
For this compound, these computational tools can be applied in several ways. Machine learning frameworks, sometimes combined with molecular dynamics simulations, can guide the rational design of new derivatives with improved properties. nih.gov For example, ML models can be trained to predict the biological activity or material properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. This approach has been successfully used to improve the efficacy of enzymes through rational design. nih.gov
Furthermore, computational methods are routinely used to predict fundamental physicochemical properties. For instance, the predicted Collision Cross Section (CCS) values, which relate to a molecule's size and shape in the gas phase, have been calculated for the closely related isomer 3-Cyano-5-(trifluoromethyl)benzoic acid. uni.lu Such predictions are valuable for analytical purposes and for understanding how a molecule might interact with biological targets.
Predicted Collision Cross Section (CCS) for 3-Cyano-5-(trifluoromethyl)benzoic acid
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 216.02669 | 139.9 |
| [M+Na]+ | 238.00863 | 150.7 |
| [M-H]- | 214.01213 | 138.9 |
| [M+NH4]+ | 233.05323 | 156.1 |
Data sourced from predictions for the isomer 3-Cyano-5-(trifluoromethyl)benzoic acid. uni.lu
Interdisciplinary Research Opportunities and Collaborative Frameworks
The future development of this compound and its derivatives hinges on collaboration across multiple scientific disciplines. The journey from a basic building block to a high-value product requires a framework that integrates diverse expertise.
This collaborative model would involve:
Synthetic Organic Chemists: To develop novel, efficient, and scalable methods for producing the core molecule and its diverse analogs (as discussed in 8.1). google.comnih.gov
Chemical Biologists and Pharmacologists: To design and use derivatives as chemical probes for target identification and to evaluate their potential as therapeutic agents (as in 8.2). youtube.com
Materials Scientists and Engineers: To integrate the compound into advanced materials, such as nanosensors and electronic devices, leveraging its unique physicochemical properties (as in 8.3). nih.gov
Computational Chemists and Data Scientists: To apply predictive modeling and machine learning algorithms to guide the design of new derivatives and forecast their applications, making the research and development process more efficient (as in 8.4). nih.gov
Such an interdisciplinary approach ensures that the fundamental chemical innovations are effectively translated into practical applications, from new medicines to next-generation materials.
Q & A
Q. What are the key physicochemical properties of 5-Cyano-2-(trifluoromethyl)benzoic acid, and how do they influence experimental handling?
- Answer: The compound’s molecular formula is C₉H₄F₃NO₂ (MW: 215.13 g/mol). Key properties include:
Q. What synthetic methodologies are effective for preparing this compound?
- Answer: Two primary approaches are used:
- Multi-step halogenation/functionalization: Starting from benzoic acid derivatives, sequential trifluoromethylation (e.g., via Swern oxidation) followed by cyano group introduction using CuCN or KCN under acidic conditions .
- Ultrasonication-assisted synthesis: Enhances reaction efficiency by accelerating intermediate formation (e.g., coupling cyanoacetate with trifluoromethyl precursors) at reduced temperatures .
Critical Note: Purification often involves recrystallization from ethanol/water mixtures to remove unreacted nitrile intermediates .
Q. How do the functional groups in this compound dictate its reactivity in common organic reactions?
- Answer:
- Cyano Group (-CN): Undergoes nucleophilic substitution (e.g., hydrolysis to carboxylic acids with H₂SO₄/H₂O) or reduction to amines (e.g., LiAlH₄).
- Carboxylic Acid (-COOH): Participates in condensation (e.g., peptide coupling with EDC/HOBt) or esterification (e.g., methanol/H₂SO₄).
- Trifluoromethyl (-CF₃): Enhances electron-withdrawing effects, stabilizing intermediates in electrophilic aromatic substitution .
Advanced Questions
Q. How can crystallographic techniques resolve structural ambiguities in fluorinated benzoic acid derivatives?
- Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–0.920 Å) to resolve fluorine/cyano positional disorder.
- Refinement: Employ SHELXL for small-molecule refinement, optimizing anisotropic displacement parameters for fluorine atoms. For twinned crystals, use SHELXD for structure solution .
- Visualization: Generate ORTEP-3 diagrams to validate bond angles/distances, particularly for the CF₃ group’s rotational conformation .
Q. How should researchers address contradictions between theoretical (DFT) and experimental spectral data (e.g., NMR, IR)?
- Answer:
- Step 1: Cross-validate experimental NMR (¹H/¹³C/¹⁹F) with computational models (e.g., Gaussian09 using B3LYP/6-311++G(d,p)). Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. gas-phase calculations) .
- Step 2: Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-predicted values. Deviations >20 cm⁻¹ suggest hydrogen bonding or crystal packing effects .
- Step 3: Use HPLC-MS to confirm molecular ion peaks ([M-H]⁻ at m/z 214.1) and rule out impurities .
Q. What strategies optimize regioselectivity in nucleophilic substitution at the cyano group?
- Answer:
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling, which favors cyano retention while enabling aryl boronate insertion .
- Solvent Effects: Use DMF for polar transition states or THF for steric control. For example, DMF increases hydrolysis rates of -CN to -COOH by 40% compared to acetonitrile .
- Temperature Modulation: Low temperatures (-20°C) suppress side reactions (e.g., decarboxylation) during Grignard reagent addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
